(2S)-2-[(4-methylphenoxy)methyl]oxirane

Biocatalysis Chiral Resolution Enantioselective Synthesis

(2S)-2-[(4-Methylphenoxy)methyl]oxirane (CAS: 101693-40-7) is a chiral epoxide, specifically the (S)-enantiomer of a glycidyl ether. This compound belongs to a class of molecules that serve as critical intermediates in the synthesis of beta-adrenergic receptor blockers, most notably (S)-metoprolol.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 101693-40-7
Cat. No. B3072801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-[(4-methylphenoxy)methyl]oxirane
CAS101693-40-7
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC2CO2
InChIInChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)11-6-10-7-12-10/h2-5,10H,6-7H2,1H3/t10-/m1/s1
InChIKeyCUFXMPWHOWYNSO-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-[(4-Methylphenoxy)methyl]oxirane: The Chiral Epoxide Intermediating Selective Beta-Blockade


(2S)-2-[(4-Methylphenoxy)methyl]oxirane (CAS: 101693-40-7) is a chiral epoxide, specifically the (S)-enantiomer of a glycidyl ether [1]. This compound belongs to a class of molecules that serve as critical intermediates in the synthesis of beta-adrenergic receptor blockers, most notably (S)-metoprolol [2]. It is distinguished by its single stereocenter, which is essential for the downstream production of enantiomerically pure pharmaceuticals . The compound is also known as (S)-glycidyl p-methylphenyl ether and is characterized by its epoxide ring, which provides a reactive handle for further chemical transformations [1]. Its molecular formula is C10H12O2, with a molecular weight of 164.20 g/mol [1].

Why Generic Substitution of (2S)-2-[(4-Methylphenoxy)methyl]oxirane is Inadvisable


The critical function of (2S)-2-[(4-Methylphenoxy)methyl]oxirane as a chiral building block in the synthesis of (S)-metoprolol renders generic substitution with racemic or (R)-enantiomeric mixtures highly problematic [1]. The enantiomeric purity of this intermediate directly dictates the final enantiomeric purity of the active pharmaceutical ingredient (API), (S)-metoprolol [2]. The (R)-enantiomer of metoprolol has a different, and often less desirable, pharmacological profile; using a non-chiral or racemic intermediate would lead to a racemic mixture of the final drug, thereby compromising therapeutic efficacy and potentially introducing unwanted side effects . Therefore, procurement of the specific (2S) enantiomer is not a matter of minor preference but a fundamental requirement for synthesizing enantiopure (S)-metoprolol and maintaining the integrity of the subsequent drug substance [2].

(2S)-2-[(4-Methylphenoxy)methyl]oxirane: A Quantitative Guide to Enantiomeric Purity and Synthetic Utility


Enantiomeric Purity Achieved in Biocatalytic Resolution of Racemic Glycidyl p-Methylphenyl Ether

In a study using the epoxide hydrolase from Botryosphaeria dothidea ZJUZQ007, the (S)-enantiomer of glycidyl p-methylphenyl ether was obtained from the racemic substrate with high selectivity [1]. The process yielded enantiopure epoxides with enantiomeric excesses (e.e.) reaching up to 99% [1]. This demonstrates a clear, quantitative path to obtaining the target compound in high enantiomeric purity, a crucial requirement for its use as a chiral synthon.

Biocatalysis Chiral Resolution Enantioselective Synthesis

Alternative Biocatalytic Route to High-Purity (S)-Enantiomer from Glycidyl p-Methylphenyl Ether

A complementary biocatalytic method using Bacillus megaterium epoxide hydrolase also resolved racemic glycidyl p-methylphenyl ether, resulting in enantiopure (S)-epoxides with enantiomeric excesses ranging from 84% to 99% [1]. This independent confirmation highlights the robust feasibility of producing the target compound in high enantiomeric purity via different enzymatic pathways.

Biocatalysis Enzymatic Resolution Epoxide Hydrolase

Critical Role in Synthesizing Enantiopure (S)-Metoprolol (99% ee)

The (2S)-epoxide is a direct precursor in the multi-step synthesis of (S)-metoprolol, a cardioselective beta-blocker. A 2016 thesis demonstrated that using this (S)-epoxide building block, (S)-metoprolol could be synthesized with 99% enantiomeric excess (ee) [1]. This quantifies the direct link between the intermediate's purity and the final drug's purity. In contrast, use of the racemic mixture would yield racemic metoprolol, where the (R)-enantiomer is pharmacologically distinct.

Pharmaceutical Synthesis Beta-Blocker Intermediate Asymmetric Synthesis

Optimal Research and Industrial Applications for (2S)-2-[(4-Methylphenoxy)methyl]oxirane


Asymmetric Synthesis of Cardioselective Beta-Blockers

The most prominent and high-value application is as a chiral intermediate in the synthesis of enantiopure (S)-metoprolol, achieving a final product enantiomeric excess (e.e.) of 99% [1]. This scenario is directly supported by quantitative evidence from Section 3 and represents the core reason for its procurement in pharmaceutical research and manufacturing settings.

Biocatalytic Process Development and Chiral Resolution Studies

This compound is an ideal substrate for developing and validating novel biocatalytic resolution methods. Published studies have demonstrated its use in assessing the performance of epoxide hydrolases from Botryosphaeria dothidea and Bacillus megaterium, achieving enantiopure yields of up to 99% e.e. [2] [3]. This application scenario is valuable for academic and industrial labs focused on green chemistry and efficient chiral synthesis.

Preparation of Enantiomerically Pure Chiral Synthons

Beyond metoprolol, this (S)-epoxide serves as a general chiral building block for other complex molecules. The high enantiomeric purity achievable through the methods described in Section 3 (up to 99% e.e. [2]) makes it a reliable starting material for constructing various optically active 1,2-amino alcohols or other derivatives via nucleophilic epoxide ring-opening reactions, enabling research into new chiral ligands and pharmaceuticals.

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